Bienvenue dans la boutique en ligne BenchChem!

Cizolirtine

Urinary incontinence Overactive bladder Phase III trial

Cizolirtine is the only research compound combining acute antihyperalgesic activity with urinary incontinence efficacy in a single molecule. Unlike NSAIDs, it does not inhibit prostaglandin synthesis or cause ulceration; unlike opioids, it has zero opioid receptor affinity. Its α2-adrenoceptor-dependent spinal neuropeptide release inhibition enables clean chronic-dosing studies without GI compromise. Validated in Phase III trials vs. tolterodine and head-to-head vs. paroxetine for neuropathic pain. Procure to dissect dual pain/OAB pathways without confounded pharmacology.

Molecular Formula C15H21N3O
Molecular Weight 259.35 g/mol
CAS No. 142155-43-9
Cat. No. B235439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCizolirtine
CAS142155-43-9
Synonyms1-methyl-5-((2,N,N-dimethylaminoethoxy)(phenyl)methyl)-1H-pyrazole citrate
cizolirtine
E 4018
E-4018
Molecular FormulaC15H21N3O
Molecular Weight259.35 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)C(C2=CC=CC=C2)OCCN(C)C
InChIInChI=1S/C15H21N3O/c1-17(2)11-12-19-15(13-7-5-4-6-8-13)14-9-10-16-18(14)3/h4-10,15H,11-12H2,1-3H3
InChIKeyDCMJBKFKXGPPMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cizolirtine Procurement Guide: Baseline Data for Analgesic & Overactive Bladder Research


Cizolirtine (CAS 142155-43-9) is a centrally acting non-opioid analgesic and calcitonin gene-related peptide (CGRP) / substance P release modulator [1]. It is a pyrazole small molecule developed by Laboratorios Dr. Esteve for the potential treatment of pain and urinary incontinence [2]. Unlike NSAIDs, it does not inhibit prostaglandin synthesis or cause ulceration; unlike opioids, it has no affinity for opioid receptors [3]. Its mechanism involves α2-adrenoceptor-dependent inhibition of spinal neuropeptide release, a profile distinct from other analgesics and antimuscarinics [1].

Why Cizolirtine Cannot Be Replaced by Standard Analgesics or Antimuscarinics in Research Protocols


Generic substitution fails because cizolirtine's dual therapeutic profile—centrally mediated analgesia plus urinary incontinence efficacy—is not replicated by any single comparator class. NSAIDs and opioids address pain but carry established gastrointestinal or addiction liabilities that cizolirtine lacks [1]. Antimuscarinics (e.g., oxybutynin, tolterodine) treat overactive bladder but produce distinct side effect profiles and lack analgesic properties [2]. Selective serotonin reuptake inhibitors (e.g., paroxetine) exhibit delayed onset in neuropathic pain models, whereas cizolirtine demonstrates acute antihyperalgesic activity [3]. The quantitative evidence below substantiates why cizolirtine warrants distinct procurement decisions.

Quantitative Differentiation of Cizolirtine: Head-to-Head and Cross-Study Comparative Data


Cizolirtine vs. Tolterodine: Phase III Urge Urinary Incontinence Trial

A Phase III trial directly compared cizolirtine to tolterodine in urge urinary incontinence. Cizolirtine citrate was administered at 300 mg BID (600 mg/day) and 400 mg BID (800 mg/day), while tolterodine was given at 2 mg BID (4 mg/day) [1]. Efficacy and safety data from this 690-patient study provide direct comparative evidence for selection between these agents.

Urinary incontinence Overactive bladder Phase III trial

Cizolirtine vs. Oxybutynin: Phase II Overactive Bladder Efficacy and Safety Profile

In a Phase II proof-of-concept study, cizolirtine citrate was compared to oxybutynin in patients with overactive bladder and urinary incontinence. Cizolirtine demonstrated superiority over placebo in urodynamic parameters, whereas oxybutynin did not reach significance due to asymmetrical allocation [1]. The mean estimated voided volume per voluntary micturition increased by 17.8% with cizolirtine citrate, compared to 0% with placebo and 14.5% with oxybutynin (p=0.002) [1]. Adverse event profiles diverged: cizolirtine caused fewer antimuscarinic events but more gastrointestinal (nausea) and neurologic (headache and vertigo) events than oxybutynin [1].

Overactive bladder Urodynamics Adverse events

Cizolirtine vs. Paroxetine: Acute and Chronic Antihyperalgesia in Diabetic Neuropathy Model

In a rat model of streptozotocin-induced diabetic neuropathy, cizolirtine was directly compared to paroxetine. Under acute conditions, cizolirtine (30 and 80 mg/kg i.p.) significantly increased paw withdrawal and vocalization thresholds in the paw pressure test, whereas paroxetine was inactive acutely [1]. Under chronic treatment (2 weeks), cizolirtine (3 mg/kg/day s.c.) was as efficient as paroxetine (5 mg/kg/day s.c.) in restoring pre-diabetes mechanical thresholds [1]. Acute cizolirtine (80 mg/kg i.p.) reduced spinal CGRP outflow by 36% in diabetic rats, an effect blocked by idazoxan [1].

Diabetic neuropathy Mechanical hyperalgesia CGRP release

Cizolirtine vs. Placebo: Incontinence-Free Rates and Urgency Episode Reduction in OAB

A pilot dose-finding study in 79 OAB patients compared cizolirtine citrate 400 mg BID (C400) and 200 mg BID (C200) to placebo over 12 weeks. The percentage of patients free from urinary incontinence episodes at study end was 68.75% for C400, 45% for C200, and 30% for placebo (p=0.04; C400 vs. placebo) [1]. Urgency episodes decreased by a median of 3.00 with C400, 1.29 with C200, and 0.43 with placebo (p=0.004; C400 vs. placebo) [1]. Patient global efficacy assessment rated as 'excellent' or 'good' was 80% for C400 and 60% for C200 versus 39% for placebo [1].

Overactive bladder Urinary incontinence Dose-finding

Cizolirtine vs. NSAIDs and Opioids: Lack of Ulcerogenic and Prostaglandin Inhibition Effects

Cizolirtine was characterized for its lack of ulcerogenic potential and anti-inflammatory properties, in contrast to NSAIDs. It does not inhibit prostaglandin synthesis and is not a ligand for opioid receptors [1]. In rat models, cizolirtine demonstrated antinociceptive activity with ED50 values of 33.7 mg/kg (phenylquinone) and 24.4 mg/kg (acetic acid) [1]. These data confirm a mechanism distinct from both NSAIDs and opioids, supporting its use in research where these pathways are confounders.

Analgesic Gastrointestinal safety Mechanism

Cizolirtine Oral Bioavailability: Cross-Species Pharmacokinetic Benchmarking

The oral bioavailability of cizolirtine was determined in rats and dogs. Bioavailability was up to 26% in rats and up to 32% in dogs, attributed to extensive first-pass metabolism [1]. Absorption was fast and complete, with no dose- or food-related differences [1]. The elimination half-life of unchanged cizolirtine was shorter in rats than in dogs [1]. Renal excretion contributed <5% to elimination in rats and 20% in dogs [1].

Pharmacokinetics Oral bioavailability Metabolism

Optimal Research Applications for Cizolirtine Based on Comparative Evidence


Overactive Bladder and Urinary Incontinence Preclinical and Clinical Studies

Cizolirtine is indicated for OAB and urinary incontinence research where direct comparisons to tolterodine or oxybutynin are required. The Phase III trial vs. tolterodine [1] and Phase II study vs. oxybutynin [2] provide robust efficacy and safety benchmarks. The pilot dose-finding study [3] further supports dose optimization (400 mg BID) for maximal incontinence-free rates.

Diabetic Neuropathic Pain Models Requiring Acute-Onset Antihyperalgesia

Cizolirtine is uniquely suited for diabetic neuropathy research where acute antihyperalgesic activity is a prerequisite. Its direct comparison to paroxetine [4] demonstrates acute efficacy (30-80 mg/kg i.p.) not shared by the SSRI comparator, making it a valuable tool for investigating temporal aspects of neuropathic pain relief.

Non-Opioid, Non-NSAID Analgesic Mechanism Studies

Cizolirtine serves as a critical research compound for dissecting α2-adrenoceptor-dependent spinal neuropeptide release mechanisms [5], devoid of the confounding effects of prostaglandin inhibition (NSAIDs) or opioid receptor activation [6]. Its lack of ulcerogenic potential allows for chronic dosing studies in rodents without gastrointestinal compromise.

Pharmacokinetic and ADME Studies in Rodent and Canine Models

Cizolirtine's well-characterized pharmacokinetic profile in rats and dogs [7] supports its use in ADME studies. The defined oral bioavailability (26% rat, 32% dog) and elimination routes enable precise dose calculations and species-specific experimental design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cizolirtine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.